(4-(Trifluoromethyl)oxazol-5-yl)methanol chemical properties
(4-(Trifluoromethyl)oxazol-5-yl)methanol chemical properties
An In-Depth Technical Guide to (Trifluoromethyl)oxazol-yl Methanols for Advanced Research
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of trifluoromethyl-substituted oxazol-yl methanol scaffolds. This class of compounds is of significant interest to researchers and professionals in drug development due to the unique combination of the metabolically stable oxazole ring and the property-modulating trifluoromethyl group.
While the specific isomer (4-(Trifluoromethyl)oxazol-5-yl)methanol is not widely documented in current literature, this guide will focus on the closely related and characterized isomer, [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol . The principles, protocols, and scientific rationale discussed herein are directly applicable to the broader class of trifluoromethylated oxazoles and provide a robust framework for their study.
Compound Identification and Structural Elucidation
The core structure consists of a 1,3-oxazole ring substituted with a trifluoromethyl (CF₃) group and a hydroxymethyl (-CH₂OH) group. The CF₃ group, a bioisostere of a methyl group, dramatically alters the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2]
Key Identifiers for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol:
| Identifier | Value | Source |
| IUPAC Name | [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol | PubChemLite |
| Molecular Formula | C₅H₄F₃NO₂ | [3] |
| Molecular Weight | 167.09 g/mol | [4] |
| Monoisotopic Mass | 167.01941 Da | [3] |
| PubChem CID | 126971909 | [3] |
| SMILES | C1=NC(=C(O1)C(F)(F)F)CO | [3] |
| InChI Key | QLBHKSMRSRAWSK-UHFFFAOYSA-N | [3] |
Physicochemical and Spectroscopic Profile
The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties compared to the parent compound, oxazol-5-ylmethanol (CAS 127232-41-1)[5].
Table of Physicochemical Properties:
| Property | Predicted/Estimated Value | Rationale & Expert Insights |
| XlogP (Predicted) | 0.4 | The CF₃ group increases lipophilicity over the non-fluorinated analog. This value suggests moderate water solubility with good membrane permeability characteristics, a desirable trait for drug candidates.[3] |
| Boiling Point | > 220 °C (est.) | The parent compound, Oxazol-5-ylmethanol, has a boiling point of ~213 °C[5]. The increased molecular weight and strong dipole from the CF₃ group will elevate this value. |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate. Limited solubility in water. | The polarity of the hydroxyl group allows for solubility in polar organic solvents, while the fluorinated heterocycle increases solubility in less polar media compared to the parent compound. |
| Acidity (pKa of -OH) | ~14-15 (est.) | The strongly electron-withdrawing CF₃ group will slightly increase the acidity of the hydroxyl proton compared to a typical primary alcohol, though it remains a weak acid. |
Spectroscopic Signatures
Precise spectroscopic data requires experimental measurement. However, based on the structure and data from related compounds, the following characteristics can be predicted:
-
¹H NMR: The methylene protons (-CH₂OH) would appear as a singlet (or a triplet if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm. The oxazole proton (-CH=N-) would be a singlet further downfield, likely > δ 8.0 ppm.
-
¹³C NMR: Key signals would include the methylene carbon (~60 ppm), the CF₃ carbon (a quartet centered around 120-125 ppm with a large C-F coupling constant), and the two oxazole ring carbons.
-
¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of a trifluoromethyl group attached to an aromatic ring.[6]
-
Mass Spectrometry (Predicted Adducts): High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]
-
[M+H]⁺: 168.02669 m/z
-
[M+Na]⁺: 190.00863 m/z
-
[M-H]⁻: 166.01213 m/z
-
Synthesis and Mechanistic Considerations
A robust synthesis of trifluoromethylated oxazoles is critical for generating material for research and development. While a specific protocol for the target molecule is not published, a highly plausible approach involves the cyclization of a suitable trifluoromethylated precursor. The following proposed synthesis is adapted from established methods for creating similar heterocyclic systems.[6]
Proposed Synthetic Pathway: Huisgen Cycloaddition
This pathway utilizes a [3+2] cycloaddition reaction, a powerful tool for heterocycle synthesis. The key precursors would be a trifluoromethylated nitrile oxide and a propargyl alcohol derivative.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Generation of Trifluoroacetohydroximoyl Chloride (Intermediate 1): To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Causality: NCS is an effective chlorinating agent for oximes, creating the necessary precursor for the subsequent elimination step. DMF is a suitable polar aprotic solvent for this reaction.
-
-
In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition (Step 2): To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise via syringe pump over 2 hours.
-
Causality: Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive trifluoromethyl nitrile oxide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the oxazole ring. Slow addition of the base is crucial to control the concentration of the reactive intermediate and minimize side reactions.
-
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)methanol.
-
Trustworthiness: This self-validating protocol includes a clear work-up procedure and a standard purification method (column chromatography) to ensure the isolation of a high-purity final product, which can be verified by the spectroscopic methods outlined previously.
-
Applications in Drug Discovery & Development
The (Trifluoromethyl)oxazol-yl methanol scaffold is a prime candidate for fragment-based and lead optimization campaigns in drug discovery.
-
Metabolic Stability: The CF₃ group can block sites of oxidative metabolism. When placed on an aromatic ring, it can shield adjacent positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[7]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, which can be exploited to optimize a compound's ionization state and pharmacokinetic profile.
-
Scaffold for Library Synthesis: The primary alcohol provides a versatile chemical handle for further modification. It can be easily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or amination reactions to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Conceptual Screening Workflow
This molecule would typically enter a drug discovery pipeline as a building block or a fragment hit.
Caption: Conceptual drug discovery screening cascade.
Safety and Handling
No specific toxicology data is available for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol. Therefore, it must be handled with care, assuming it is potentially hazardous.
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.
-
Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Take precautionary measures against static discharge.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]
-
American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Available at: [Link]
-
PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). Available at: [Link]
-
PubChem. 4(5)-(Trifluoromethyl)imidazole. Available at: [Link]
-
ResearchGate. Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. (2017). Available at: [Link]
-
PubChemLite. [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. Available at: [Link]
-
mzCloud. 4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. (2016). Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available at: [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol (C5H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1781338-40-6|(5-(Trifluoromethyl)oxazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. rsc.org [rsc.org]
- 7. jelsciences.com [jelsciences.com]
